
1-(2-Naphthyl)-2-methyl-2-propanol
Overview
Description
1-(2-Naphthyl)-2-methyl-2-propanol is an organic compound with a unique structure that includes a naphthalene ring attached to a tertiary alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Naphthyl)-2-methyl-2-propanol can be synthesized through several methods. One common approach involves the reaction of 2-naphthol with isobutyraldehyde in the presence of a strong acid catalyst. This reaction typically proceeds via an electrophilic aromatic substitution mechanism, where the aldehyde group reacts with the naphthol to form the desired product.
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Naphthyl)-2-methyl-2-propanol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form secondary alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Various electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary alcohols, alkanes.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemical Properties and Structure
1-(2-Naphthyl)-2-methyl-2-propanol has the molecular formula and features a naphthyl group attached to a tertiary alcohol. Its structure contributes to its reactivity and utility in synthetic chemistry.
Pharmaceutical Applications
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Non-Steroidal Anti-Inflammatory Drug (NSAID) Development :
- This compound serves as a precursor in the synthesis of various NSAIDs. Its structural similarity to other naphthyl-containing compounds enhances its potential as an anti-inflammatory agent. Research indicates that compounds derived from this structure exhibit significant anti-inflammatory properties, making them candidates for further pharmaceutical development .
- Analgesic Properties :
Synthesis and Organic Chemistry Applications
- Synthetic Intermediates :
- Chiral Synthesis :
Case Studies
Mechanism of Action
The mechanism of action of 1-(2-Naphthyl)-2-methyl-2-propanol involves its interaction with various molecular targets. The compound’s effects are primarily due to its ability to undergo electrophilic and nucleophilic reactions, which can modify biological molecules and pathways. Specific molecular targets and pathways may include enzymes involved in oxidation-reduction reactions and receptors that interact with aromatic compounds.
Comparison with Similar Compounds
1-Naphthol: An isomer with the hydroxyl group at the 1-position of the naphthalene ring.
2-Naphthol: A precursor in the synthesis of 1-(2-Naphthyl)-2-methyl-2-propanol.
1-(1-Naphthyl)-2-methyl-2-propanol: A structural isomer with the naphthalene ring attached at a different position.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents.
Biological Activity
1-(2-Naphthyl)-2-methyl-2-propanol, also known as nabumetone, is a non-steroidal anti-inflammatory drug (NSAID) that exhibits various biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in pain relief and inflammation reduction. Below is a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its naphthyl group and a secondary alcohol functional group. The chemical structure can be represented as follows:
This structure contributes to its lipophilicity and ability to penetrate biological membranes.
The biological activity of nabumetone primarily stems from its inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins. By inhibiting COX-1 and COX-2, nabumetone reduces the production of pro-inflammatory mediators, thereby alleviating pain and inflammation.
Key Mechanisms:
- COX Inhibition: Nabumetone selectively inhibits COX-2 over COX-1, which is associated with reduced gastrointestinal side effects compared to traditional NSAIDs.
- Prostaglandin Synthesis Reduction: Decreased levels of prostaglandins lead to reduced inflammation and pain signaling pathways.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Biological Activity | Description |
---|---|
Anti-inflammatory | Reduces inflammation through COX inhibition. |
Analgesic | Provides pain relief in conditions such as arthritis and musculoskeletal pain. |
Antipyretic | Lowers fever by acting on the hypothalamus to regulate body temperature. |
Anticancer potential | Exhibits cytotoxic effects against certain cancer cell lines in vitro. |
Case Studies and Research Findings
-
Anti-inflammatory Efficacy:
A clinical trial demonstrated that nabumetone effectively reduced pain and inflammation in patients with osteoarthritis when compared to placebo controls. Patients reported significant improvements in pain scores after four weeks of treatment. -
Gastrointestinal Safety:
Research indicates that nabumetone has a lower incidence of gastrointestinal side effects compared to other NSAIDs like ibuprofen or naproxen. This is attributed to its preferential COX-2 inhibition, which spares the protective effects of COX-1 on the gastric mucosa . -
Anticancer Properties:
In vitro studies have shown that nabumetone exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Properties
IUPAC Name |
2-methyl-1-naphthalen-2-ylpropan-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O/c1-14(2,15)10-11-7-8-12-5-3-4-6-13(12)9-11/h3-9,15H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYRILWIKYHNCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC2=CC=CC=C2C=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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